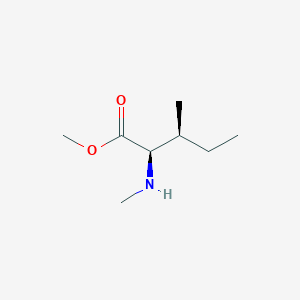

Methyl N-methyl-D-alloisoleucinate

Description

Significance of N-Methylated Amino Acids and Derivatives in Contemporary Organic Chemistry

N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a crucial modification in the design of peptides and peptidomimetics. mdpi.comchemshuttle.com This seemingly minor alteration can profoundly influence the biological and physical properties of the parent molecule. One of the most significant consequences of N-methylation is the enhanced resistance to enzymatic degradation by proteases. chemshuttle.com This increased stability is a critical attribute for peptide-based drug candidates, as it can lead to a longer in vivo half-life.

Furthermore, N-methylation can modulate the conformational preferences of the peptide backbone. The presence of the methyl group can restrict rotation around the C-N bond, influencing the local secondary structure and potentially promoting specific folding patterns like turns. cdnsciencepub.com This conformational constraint is a powerful tool for chemists seeking to design molecules with specific three-dimensional shapes to interact with biological targets. From a physicochemical standpoint, N-methylation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. nih.gov It has also been observed to increase aqueous solubility in some contexts by disrupting interchain aggregation. cdnsciencepub.comnih.gov

The synthesis of N-methylated amino acids can be challenging, with a key obstacle being the potential for racemization at the alpha-carbon. monash.edu However, various methods have been developed to achieve this modification while preserving the stereochemical integrity of the starting material. These methods often involve the use of protecting groups and specific methylating agents under carefully controlled conditions. cdnsciencepub.commonash.edu A modern and environmentally conscious approach involves the use of dimethyl carbonate (DMC) with an acid catalyst, which offers high yields and selectivity without the risk of racemization. rsc.org

Stereochemical Purity and Configurational Integrity of D-alloisoleucine Derivatives in Chemical Systems

The stereochemistry of amino acids is paramount to their function. While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids and their derivatives play significant roles in various biological processes and are invaluable in chemical synthesis. D-alloisoleucine is a stereoisomer of isoleucine, possessing a (2R, 3S) configuration. chemshuttle.comnih.gov Its unique spatial arrangement distinguishes it from the other three stereoisomers of isoleucine (L-isoleucine, D-isoleucine, and L-alloisoleucine). hmdb.ca

The incorporation of D-amino acids like D-alloisoleucine into peptide chains is a well-established strategy to enhance resistance to proteolytic degradation. ontosight.ai Enzymes that typically recognize and cleave peptide bonds are highly specific for L-amino acid residues, making peptides containing D-isomers poor substrates. This strategy is frequently employed in the development of therapeutic peptides.

Furthermore, the specific stereochemistry of D-alloisoleucine can be used to induce specific secondary structures in peptides. The unique orientation of its side chain can influence the local conformation in ways that are distinct from its L-counterpart, providing chemists with another tool to control the three-dimensional structure of synthetic peptides. The configurational integrity of D-alloisoleucine derivatives during synthesis is crucial, as the presence of other stereoisomers can lead to a mixture of products with different biological activities and physicochemical properties. monash.edu Therefore, synthetic routes must be carefully designed to avoid epimerization at either of the two chiral centers.

Broader Academic Implications and Research Trajectories for Methyl N-methyl-D-alloisoleucinate

The unique combination of N-methylation and D-alloisoleucine stereochemistry in a methyl ester form suggests that this compound is a valuable building block for advanced chemical synthesis. Its primary application is likely to be in the construction of novel peptides and peptidomimetics with tailored properties. The N-methyl group and the D-configuration would synergistically contribute to enhanced proteolytic stability, a key requirement for peptide-based therapeutics. chemshuttle.comchemimpex.com

Research trajectories for this compound and its derivatives could explore their use in creating enzyme inhibitors, receptor antagonists, or agonists with improved pharmacokinetic profiles. mdpi.com The methyl ester form provides a convenient handle for further chemical modifications, such as conversion to the free acid for peptide coupling reactions or reduction to the corresponding amino alcohol. The protected forms, such as Fmoc-N-methyl-D-allo-isoleucine and Boc-N-methyl-D-allo-isoleucine, are commercially available, indicating their utility in solid-phase peptide synthesis. chemimpex.comscbt.com

Future research may focus on incorporating this building block into cyclic peptides, a class of molecules known for their high affinity and selectivity for biological targets. The conformational constraints imposed by both the N-methylation and the specific stereochemistry of D-alloisoleucine could be particularly advantageous in designing rigid cyclic structures. Moreover, the study of the physical and structural properties of peptides containing this compound will contribute to a deeper understanding of how these modifications influence peptide folding and function.

Chemical Compound Information

| Compound Name |

| This compound |

| D-alloisoleucine |

| L-isoleucine |

| D-isoleucine |

| L-alloisoleucine |

| Fmoc-N-methyl-D-allo-isoleucine |

| Boc-N-methyl-D-allo-isoleucine |

| methyl D-alloisoleucinate |

| dimethyl carbonate |

Physicochemical Properties of Related Compounds

Structure

3D Structure

Properties

CAS No. |

610800-54-9 |

|---|---|

Molecular Formula |

C8H17NO2 |

Molecular Weight |

159.23 g/mol |

IUPAC Name |

methyl (2R,3S)-3-methyl-2-(methylamino)pentanoate |

InChI |

InChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7+/m0/s1 |

InChI Key |

LAWYTLVUHMZCFE-NKWVEPMBSA-N |

Isomeric SMILES |

CC[C@H](C)[C@H](C(=O)OC)NC |

Canonical SMILES |

CCC(C)C(C(=O)OC)NC |

Origin of Product |

United States |

Synthetic Pathways and Stereoselective Preparation of Methyl N Methyl D Alloisoleucinate

Strategies for the Construction of the N-Methylated Amine Functionality

The introduction of a methyl group onto the nitrogen atom of D-alloisoleucine is a critical transformation that can be achieved through several methodologies. The choice of method often depends on the starting material, desired yield, and the need to preserve the stereochemical integrity of the chiral centers.

Reductive Amination Approaches for N-Methyl Group Introduction

Reductive amination is a widely employed and versatile method for the formation of secondary amines. wikipedia.orgresearchgate.net This approach typically involves the reaction of a primary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing N-methyl-D-alloisoleucinate, this would involve the reaction of D-alloisoleucine or its methyl ester with formaldehyde (B43269).

The reaction proceeds via the formation of an intermediate Schiff base (imine) between the primary amine of the amino acid and formaldehyde. This intermediate is then reduced using a suitable reducing agent. A key advantage of this method is that it is less prone to over-alkylation, which can be an issue with direct alkylation methods. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the aldehyde starting material. nih.govwikipedia.org The Eschweiler-Clarke reaction is a classic variation of reductive amination where a primary or secondary amine is methylated using excess formic acid and formaldehyde, which act as both the carbonyl source and the reducing agent, respectively. wikipedia.org This method is known to be effective for the synthesis of N-methylated amino acids. researchgate.net

A plausible synthetic route could start with D-alloisoleucine methyl ester, which would be subjected to reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride. This one-pot procedure offers a direct pathway to the target N-methylated ester. nih.gov

Table 1: Reductive Amination Approaches for N-Methylation

| Reagent System | Substrate | Product | Notes |

| Formaldehyde, NaBH3CN | D-alloisoleucine methyl ester | Methyl N-methyl-D-alloisoleucinate | Mild conditions, good for sterically hindered amines. |

| Formaldehyde, Formic Acid (Eschweiler-Clarke) | D-alloisoleucine | N-methyl-D-alloisoleucine | Classic method, avoids separate reducing agent. |

Direct Alkylation of Amines with Methylating Reagents

Direct N-methylation of the amino group of D-alloisoleucine or its ester can be achieved using various methylating agents. monash.edu This approach often requires the use of a protecting group for the carboxylic acid to prevent side reactions. A common strategy involves the use of a base to deprotonate the amine, followed by reaction with a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4). monash.edusci-hub.se

To avoid over-methylation and the formation of quaternary ammonium (B1175870) salts, it is often necessary to use a protecting group on the nitrogen that allows for controlled, stepwise alkylation. For instance, the amino acid can be first protected with a group like tosyl (Ts) or nosyl (Ns), which increases the acidity of the N-H proton, facilitating deprotonation and subsequent methylation. monash.eduresearchgate.net Following methylation, the protecting group is removed to yield the N-methylated amino acid.

One documented approach for the N-methylation of amino acid esters involves treating the N-Boc protected amino acid methyl ester with sodium hydride and methyl iodide. nih.gov This method has been successfully applied to amino acids like leucine (B10760876) and phenylalanine, suggesting its potential applicability to the structurally similar D-alloisoleucine. nih.gov

Table 2: Direct Alkylation Reagents for N-Methylation

| Methylating Agent | Base | Substrate | Product | Key Considerations |

| Methyl Iodide (CH3I) | Sodium Hydride (NaH) | N-Boc-D-alloisoleucine methyl ester | N-Boc-N-methyl-D-alloisoleucinate | Requires subsequent deprotection of the Boc group. nih.gov |

| Dimethyl Sulfate ((CH3)2SO4) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | N-o-NBS-D-alloisoleucine methyl ester | N-o-NBS-N-methyl-D-alloisoleucinate | Requires protection/deprotection steps. monash.edu |

| Methyl Iodide (CH3I) | Potassium Carbonate (K2CO3) | D-alloisoleucine | N-methyl-D-alloisoleucine | Can lead to a mixture of methylated products. sci-hub.se |

Biocatalytic or Chemoenzymatic N-Methylation Methodologies

Nature utilizes enzymes to perform highly specific N-methylation reactions. nih.gov The biogenesis of N-methyl-L-alloisoleucine in actinomycins suggests the existence of N-methyltransferases that can act on alloisoleucine isomers. nih.govnih.gov While still an emerging field, biocatalytic approaches offer the potential for high stereoselectivity and environmentally benign reaction conditions. nih.gov

Enzymatic reductive amination using amine dehydrogenases (AmDHs), imine reductases (IREDs), or reductive aminases (RedAms) presents a green and selective method for the synthesis of chiral amines. acs.org Protein engineering has expanded the substrate scope of these enzymes, making them applicable to a broader range of molecules. acs.org A one-step conversion of sugars and methylamine (B109427) to N-methyl-L-alanine has been demonstrated using a whole-cell biocatalyst, highlighting the potential for fermentative production of N-methylated amino acids. nih.gov Although not yet specifically demonstrated for this compound, the development of engineered enzymes could provide a future synthetic route.

Methodologies for Methyl Esterification of Carboxylic Acid Precursors

The esterification of the carboxylic acid moiety of N-methyl-D-alloisoleucine is the final step in the synthesis of the target compound, or it can be performed on the D-alloisoleucine precursor before N-methylation.

Acid-Catalyzed Esterification Variants (e.g., Fischer-Speier)

The Fischer-Speier esterification is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve reacting N-methyl-D-alloisoleucine with methanol (B129727) and a catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). mdpi.com

A significant advantage of this method is its simplicity and the use of inexpensive reagents. masterorganicchemistry.comresearchgate.net However, the reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.org For amino acids, the presence of the amino group can lead to side reactions, although this is less of a concern with the already N-methylated substrate. mdpi.com A convenient method for the esterification of various amino acids, including those with aliphatic side chains, involves the use of trimethylchlorosilane (TMSCl) in methanol, which offers mild conditions and good to excellent yields. nih.govmdpi.comresearchgate.net

Table 3: Acid-Catalyzed Methyl Esterification Methods

| Catalyst | Alcohol | Substrate | Product | Key Features |

| Sulfuric Acid (H2SO4) | Methanol | N-methyl-D-alloisoleucine | This compound | Classic, cost-effective method. mdpi.com |

| Hydrochloric Acid (HCl) | Methanol | N-methyl-D-alloisoleucine | This compound | Common and effective catalyst. mdpi.com |

| Trimethylchlorosilane (TMSCl) | Methanol | D-alloisoleucine | D-alloisoleucine methyl ester | Mild conditions, good yields. nih.govmdpi.com |

Activation-Based Esterification Techniques (e.g., Mixed Anhydride (B1165640), DCC/DMAP)

To circumvent the equilibrium limitations and sometimes harsh conditions of acid-catalyzed esterification, methods involving the activation of the carboxylic acid are employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and highly efficient method for forming esters. organic-chemistry.orgorganic-chemistry.orgnih.govwikipedia.org

This method is particularly useful for sterically hindered substrates and for those that are sensitive to acid. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate then reacts with the alcohol, facilitated by the nucleophilic catalyst DMAP, to form the ester and dicyclohexylurea (DCU), a solid byproduct that can be easily removed by filtration. wikipedia.org This method would be well-suited for the esterification of N-methyl-D-alloisoleucine with methanol, especially given the potential for steric hindrance around the N-methylated amino acid.

Another activation-based approach is the formation of a mixed anhydride. In this method, the carboxylic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then readily reacts with the alcohol to yield the desired ester.

Table 4: Activation-Based Methyl Esterification Methods

| Activating Agent/Catalyst | Alcohol | Substrate | Product | Advantages |

| DCC/DMAP (Steglich) | Methanol | N-methyl-D-alloisoleucine | This compound | Mild conditions, high yields, suitable for sensitive substrates. organic-chemistry.orgnih.gov |

| Isobutyl Chloroformate/NMM | Methanol | N-methyl-D-alloisoleucine | This compound | Forms a reactive mixed anhydride intermediate. |

Asymmetric Synthesis and Chiral Pool Approaches to D-alloisoleucine Stereochemistry

The cornerstone of synthesizing this compound lies in the stereocontrolled formation of the D-alloisoleucine backbone. This is a significant challenge due to the presence of two adjacent stereocenters. Researchers have explored various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and derivatization from natural sources, to achieve the desired (2R, 3S) configuration.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of β-branched amino acids like D-alloisoleucine, chiral oxazolidinones and proline-derived ligands have proven effective.

One common approach involves the use of Evans-type oxazolidinone auxiliaries. In this method, an achiral carboxylic acid derivative is first acylated to the chiral auxiliary. The resulting N-acyloxazolidinone can then undergo diastereoselective alkylation or amination reactions. For instance, an N-acyloxazolidinone can be converted to its enolate, which then reacts with an electrophile. The steric hindrance provided by the auxiliary directs the incoming group to a specific face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral amino acid. wikipedia.org

Another notable strategy employs nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. tcichemicals.comnih.gov These complexes can undergo diastereoselective alkylation, where the chiral ligand effectively controls the facial selectivity of the reaction. nih.gov The resulting product can then be hydrolyzed to release the desired α-amino acid with high enantiomeric purity. tcichemicals.com This methodology has been successfully applied to the synthesis of a variety of tailor-made amino acids. nih.gov

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (d.e.) | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | High | wikipedia.org |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Ni(II) Complex Alkylation | High | tcichemicals.comnih.gov |

| Proline-derived ligands | Dynamic Kinetic Resolution | >90% | nih.gov |

Asymmetric Catalysis in Stereocontrolled Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a small amount of a chiral catalyst is required to generate large quantities of the desired enantiomer. Both metal-based and organocatalytic systems have been developed for the synthesis of chiral amino acids.

Biocatalysis: Enzymes are highly efficient and selective catalysts. D-amino acid transaminases (D-AATs) can catalyze the synthesis of D-amino acids from their corresponding α-keto acids with high enantiomeric excess (>99%). mdpi.comresearchgate.net For the synthesis of D-alloisoleucine, a suitable α-keto acid precursor would be required. Furthermore, one-pot cascade reactions combining an L-amino acid deaminase and a D-amino acid dehydrogenase have been developed to convert readily available L-amino acids into their D-enantiomers in quantitative yields and high enantiomeric excess. rsc.orgrsc.org This biocatalytic stereoinversion is a powerful strategy for accessing D-amino acids. rsc.org

Metal Catalysis: Transition metal catalysts, particularly those based on palladium and copper, have been employed in the asymmetric synthesis of α-amino acids. For instance, palladium-catalyzed allylic alkylation of Schiff base-activated amino acids and small peptides has been shown to produce a range of non-coded α,α-dialkyl α-amino acids with excellent enantioselectivities. wikipedia.org

| Catalytic System | Reaction Type | Key Features | Reference |

| D-amino acid transaminase | Asymmetric amination | High enantioselectivity (>99% ee) | mdpi.comresearchgate.net |

| L-amino acid deaminase & D-amino acid dehydrogenase | Stereoinversion cascade | Quantitative conversion, >99% ee | rsc.orgrsc.org |

| Palladium/Copper dual catalysis | Allylic alkylation | High yields and enantioselectivities | wikipedia.org |

Isolation and Derivatization from Natural Sources

D-alloisoleucine is a non-proteinogenic amino acid that can be found in some natural products, such as certain peptide antibiotics. rsc.org For example, the biogenesis of actinomycins involves D-isoleucine and N-methyl-L-alloisoleucine residues, with studies indicating that L-alloisoleucine, D-alloisoleucine, and D-isoleucine can act as precursors. asm.orgnih.gov

While direct isolation from natural sources is often not a commercially viable primary production method due to low abundance, it can be a source for obtaining the initial chiral material. More commonly, readily available L-isoleucine is used as a starting material and is converted to D-alloisoleucine through epimerization at the α-carbon. rsc.org This process typically involves acetylation of L-isoleucine, followed by epimerization under basic conditions to yield a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine. This diastereomeric mixture can then be resolved, for instance, by enzymatic hydrolysis using an acylase that selectively cleaves the acetyl group from one of the diastereomers. rsc.org

Optimization and Scale-Up Considerations in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability. The goal is to develop a robust, cost-effective, and safe process that consistently delivers the target molecule with high purity and yield. researchgate.net

Reaction Condition Screening and Process Optimization

The synthesis of this compound involves multiple steps, each of which needs to be optimized. Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, yields, and selectivity. For the N-methylation and esterification steps, a range of solvents would be screened to find the optimal balance between solubility of reactants, reaction kinetics, and ease of work-up. Safer, greener solvents are increasingly preferred. jddhs.com

Reagents: The choice and stoichiometry of reagents are critical. For example, in the N-methylation of the D-alloisoleucine backbone, different methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases would be evaluated. Similarly, for the esterification, various methods such as using methanol with a catalytic amount of acid (e.g., HCl, SOCl₂) or trimethylchlorosilane would be compared for efficiency and mildness of conditions. nih.gov

Temperature and Reaction Time: These parameters are interconnected and need to be optimized to ensure complete reaction while minimizing side reactions or racemization.

Purification: Efficient purification methods are crucial for obtaining the final product with high purity. Crystallization is often a preferred method for large-scale production as it can be highly effective for purification and is generally more scalable than chromatography.

| Parameter | Optimization Goal | Example Considerations |

| Solvent | Maximize yield, minimize byproducts, improve safety | Water, ethanol, supercritical CO2 as greener alternatives. jddhs.com |

| Reagents | Increase efficiency, reduce cost and toxicity | Comparing different methylating and esterifying agents. nih.gov |

| Temperature | Maximize reaction rate, minimize degradation | Finding the optimal temperature for each synthetic step. |

| Purification | High purity, scalable, cost-effective | Preference for crystallization over chromatography for scale-up. |

Green Chemistry Principles in Synthetic Design

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. instituteofsustainabilitystudies.comacs.orgnih.gov For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Asymmetric catalysis and biocatalysis are inherently more atom-economical than methods relying on stoichiometric chiral auxiliaries.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids is a key aspect of green chemistry. jddhs.com When chiral auxiliaries are necessary, those that can be easily recovered and recycled are preferred.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Biocatalytic reactions often proceed under mild conditions. boku.ac.at

Use of Renewable Feedstocks: While not always feasible for complex molecules, exploring routes that start from renewable resources is a long-term goal. researchgate.net

Catalysis: The use of catalytic reagents, especially biocatalysts, is a cornerstone of green chemistry as it reduces waste and often leads to more selective reactions. nih.gov

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of Methyl N Methyl D Alloisoleucinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Field One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift and Coupling Information

One-dimensional NMR spectra offer fundamental insights into the molecular structure of Methyl N-methyl-D-alloisoleucinate by providing information on chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. Predicted chemical shift values are crucial in the absence of experimental data. The N-methyl group protons would likely appear as a singlet, while the O-methyl protons of the ester group would also produce a singlet, typically in a different region of the spectrum. The protons of the alloisoleucine side chain, including the α-proton, β-proton, γ-methyl, and δ-methyl groups, would show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct signal. Key resonances would include the carbonyl carbon of the ester group, the α-carbon, the N-methyl carbon, the O-methyl carbon, and the carbons of the sec-butyl side chain. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts:

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| α-CH | ~ 2.5 - 3.0 | ~ 60 - 65 |

| β-CH | ~ 1.8 - 2.2 | ~ 35 - 40 |

| γ-CH₂ | ~ 1.1 - 1.5 | ~ 25 - 30 |

| γ-CH₃ | ~ 0.8 - 1.0 | ~ 15 - 20 |

| δ-CH₃ | ~ 0.8 - 1.0 | ~ 10 - 15 |

| N-CH₃ | ~ 2.2 - 2.5 | ~ 30 - 35 |

| O-CH₃ | ~ 3.6 - 3.8 | ~ 50 - 55 |

| C=O | - | ~ 170 - 175 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Chiral Solvating Agents and Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

To determine the enantiomeric purity of a sample of this compound, chiral auxiliaries can be employed in NMR spectroscopy.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a difference in the chemical shifts of the corresponding signals for the two enantiomers in the NMR spectrum, allowing for their quantification.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that also form diastereomeric complexes with the analyte. The paramagnetic nature of the CSR induces large changes in the chemical shifts of the analyte's protons, often leading to better resolution of the signals from the two enantiomers.

Mass Spectrometry (MS) for Fragmentation Mechanism Elucidation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, which can be used to determine its elemental composition. For this compound (C₈H₁₇NO₂), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm its elemental formula.

Calculated Elemental Composition and Monoisotopic Mass:

| Formula | Monoisotopic Mass |

| C₈H₁₇NO₂ | 159.12593 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Mapping

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide detailed structural information. The fragmentation of N-methylated amino acid esters often follows predictable pathways.

Common fragmentation pathways for the protonated molecule [M+H]⁺ of this compound would likely include:

Loss of the methoxy group (-OCH₃): This would result in an acylium ion.

Loss of the entire ester group (-COOCH₃): This would lead to an iminium ion.

Cleavage of the Cα-Cβ bond: This would result in the loss of the sec-butyl side chain.

Formation of an immonium ion: A characteristic fragment resulting from the loss of water and carbon monoxide from the protonated molecule is often observed for amino acids. nih.gov

By analyzing the masses of the product ions, the fragmentation pathway can be mapped, providing strong evidence for the proposed structure of this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformer Distinction

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. This allows for the distinction of isomers and, crucially, different conformational states (conformers) of a single molecule. For this compound, IMS-MS provides a means to investigate its gas-phase structure and flexibility.

In an IMS-MS experiment, protonated molecules of this compound are introduced into a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium). A weak electric field guides the ions through the tube. Ions with a more compact, folded conformation will experience fewer collisions with the buffer gas and thus travel faster than ions with a more extended, open conformation. This difference in drift time allows for the separation of conformers.

The experimental observable, the drift time, is used to calculate the rotationally averaged collision cross-section (CCS), a key physical parameter that is proportional to the ion's size and shape. nih.gov Different conformers of this compound, arising from rotations around the Cα-Cβ and Cα-C' bonds, would present different shapes to the buffer gas, resulting in distinct CCS values. acs.orgbiorxiv.org For instance, a globular conformation where the sec-butyl side chain folds back towards the N-methyl or ester group would have a smaller CCS than an extended linear-like conformer.

Theoretical modeling can be used in conjunction with experimental data to assign specific structures to the observed CCS values. By calculating the theoretical CCS for various computationally minimized conformers, a direct comparison to the experimental drift time data can be made, enabling the characterization of the gas-phase conformational landscape of the molecule.

Interactive Data Table 1: Hypothetical Ion Mobility Spectrometry Data for Conformers of [this compound+H]+

This table presents illustrative data of what might be expected from an IMS-MS analysis in N₂ drift gas. The conformer descriptions are hypothetical.

| Conformer | Predicted Drift Time (ms) | Calculated CCS (Ų) | Relative Abundance (%) |

| Globular | 15.2 | 145.3 | 65 |

| Extended | 16.1 | 152.8 | 30 |

| Intermediate | 15.5 | 147.9 | 5 |

Chiroptical Spectroscopy for Absolute Configuration Determination and Conformational Studies

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the stereochemistry and conformation of the molecule, making them indispensable for studying chiral compounds like this compound.

Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chirality

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. This phenomenon is observed only for chiral molecules within their chromophore absorption bands. The primary chromophore in this compound is the methyl ester group (-COOCH₃). The carbonyl C=O bond in this group undergoes a weak n → π* electronic transition at approximately 210-220 nm.

The two chiral centers in the molecule, Cα (2R) and Cβ (3S), induce chirality in the environment of the ester chromophore. This results in a CD signal, known as a Cotton effect, at the wavelength of the n → π* transition. wikipedia.org The sign of this Cotton effect is directly related to the absolute configuration of the molecule. For α-amino acids of the D-configuration, a negative Cotton effect is typically observed for this transition. rsc.org Therefore, this compound is predicted to exhibit a negative CD band in the 210-220 nm region, confirming its (2R) absolute configuration at the alpha-carbon. The magnitude and exact position of this band are also sensitive to the molecule's conformation, particularly the torsional angle around the Cα-C' bond. nih.gov

Interactive Data Table 2: Predicted Circular Dichroism Data for this compound

This table presents representative data for the primary electronic transition.

| Transition | Wavelength of Maximum (λ_max, nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Sign of Cotton Effect |

| n → π* (Ester) | ~215 | -5000 | Negative |

Optical Rotatory Dispersion (ORD) for Wavelength-Dependent Optical Activity

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org ORD and CD are intimately related phenomena, collectively known as the Cotton effect. An optically active absorption band (as seen in CD) will give rise to a characteristic S-shaped curve in the ORD spectrum. wikipedia.org

For this compound, the negative Cotton effect observed in the CD spectrum around 215 nm would correspond to a "negative" ORD curve. This curve is characterized by a trough at a slightly longer wavelength than the CD maximum, followed by a rapid rise to a peak at a shorter wavelength, crossing zero near the CD maximum. kud.ac.in Away from the absorption band, the ORD curve shows a plain curve, but its shape is dominated by the strong Cotton effect of the ester chromophore. The sign of the Cotton effect in ORD provides the same stereochemical information as CD spectroscopy, confirming the absolute configuration.

Interactive Data Table 3: Predicted Optical Rotatory Dispersion Features

This table illustrates the features of a negative Cotton effect curve corresponding to the n → π transition.*

| Feature | Approximate Wavelength (nm) | Sign of Specific Rotation [α] |

| Trough | ~225 | Negative |

| Crossover | ~215 | Zero |

| Peak | ~205 | Positive |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Signatures and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformational state. osti.gov

For this compound, the key functional groups give rise to distinct signatures:

Ester Group: The most intense band in the IR spectrum is expected to be the C=O stretching vibration, typically appearing in the 1735-1750 cm⁻¹ region. Two C-O stretching bands are also expected: one for the C(=O)-O bond (around 1250-1150 cm⁻¹) and another for the O-CH₃ bond (around 1150-1000 cm⁻¹).

N-Methyl Group: The presence of the N-CH₃ group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and a C-N stretching vibration, often coupled with other modes, in the 1200-1000 cm⁻¹ region. scispace.com The N-methylation removes the N-H bond, meaning the characteristic N-H stretching and bending vibrations of a secondary amine are absent. nih.gov

Alkyl Side Chain: The sec-butyl group and methyl groups will show characteristic symmetric and asymmetric C-H stretching vibrations in the 2850-2990 cm⁻¹ range and C-H bending (scissoring and rocking) vibrations between 1470 cm⁻¹ and 1370 cm⁻¹. osti.gov

The precise frequencies of these vibrations can shift depending on the local electronic environment and molecular conformation, providing subtle but valuable structural information.

Interactive Data Table 4: Characteristic Vibrational Frequencies for this compound

This table provides expected frequency ranges for the key vibrational modes in both IR and Raman spectra.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| C-H Stretch (asymmetric) | -CH₃, -CH₂-, -CH | 2950 - 2990 | Medium | Medium |

| C-H Stretch (symmetric) | -CH₃, -CH₂-, -CH | 2850 - 2950 | Medium | Strong |

| C=O Stretch | Ester | 1735 - 1750 | Strong | Medium |

| C-H Bend (scissoring) | -CH₃, -CH₂- | 1440 - 1470 | Medium | Medium |

| C-H Bend (umbrella) | -CH₃ | 1370 - 1380 | Medium | Weak |

| C-O Stretch | C(=O)-O | 1150 - 1250 | Strong | Weak |

| C-O Stretch | O-CH₃ | 1000 - 1150 | Strong | Weak |

| C-N Stretch | C-N(CH₃)-C | 1020 - 1220 | Medium | Medium |

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, revealing the molecule's preferred solid-state conformation and how it packs into a crystal lattice.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map. From this map, the positions of individual atoms can be determined with high precision. The resulting structural model would confirm the (2R, 3S) absolute configuration and reveal the specific rotational states (rotamers) of the sec-butyl side chain and the ester group that are adopted in the crystal. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the crystal structure.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure provides a wealth of precise geometric data. Bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the dihedral angle describing the rotation around a central bond) are determined with very low uncertainty. This data serves as a benchmark for computational models and provides fundamental insight into the molecule's geometry. For example, the planarity of the ester group and the tetrahedral geometry of the sp³ hybridized carbons would be precisely characterized.

Interactive Data Table 5: Expected Molecular Geometry Parameters from X-ray Crystallography

This table presents typical, illustrative values for key geometric parameters based on known structures of similar N-methylated amino acid esters.

| Parameter | Atoms Involved | Expected Value |

| Bond Lengths (Å) | ||

| Cα - C' | 1.52 - 1.54 | |

| C' = O | 1.19 - 1.21 | |

| C' - OMe | 1.33 - 1.35 | |

| OMe - CMe | 1.44 - 1.46 | |

| N - Cα | 1.46 - 1.48 | |

| N - C(NMe) | 1.45 - 1.47 | |

| Cα - Cβ | 1.53 - 1.55 | |

| Bond Angles (°) | ||

| N - Cα - C' | 109 - 112 | |

| Cα - C' = O | 123 - 126 | |

| Cα - C' - OMe | 110 - 112 | |

| O = C' - OMe | 122 - 125 | |

| Cα - N - C(NMe) | 114 - 118 | |

| Torsional Angles (°) | ||

| ψ (Psi) | N - Cα - C' - O | ~150 or ~-30 |

| χ1 (Chi1) | N - Cα - Cβ - Cγ | ~-60, ~180, or ~60 |

Analysis of Crystal Packing and Hydrogen Bonding Networks

A thorough search of publicly available scientific literature and crystallographic databases has been conducted to elucidate the crystal packing and hydrogen bonding networks of this compound. These searches included inquiries for crystallographic information files (CIF), detailed structural analyses in peer-reviewed journals, and entries in chemical databases.

Despite a comprehensive search, no experimental crystallographic data for this compound could be located. Consequently, a detailed analysis of its specific crystal packing arrangement and hydrogen bonding networks cannot be provided at this time. The determination of these structural features would require experimental techniques such as single-crystal X-ray diffraction, which, to date, have not been reported for this compound in the accessible scientific literature.

While general principles of crystal packing and hydrogen bonding in related amino acid esters and N-methylated amino acids are documented, any extrapolation to the specific case of this compound would be speculative and would not meet the standards of scientific accuracy required for this article. Further research, specifically the successful crystallization of this compound and its analysis via X-ray crystallography, is necessary to provide the detailed structural information requested.

Reactivity Profiles and Mechanistic Investigations of Methyl N Methyl D Alloisoleucinate

Hydrolysis and Transesterification Reactions of the Methyl Ester

The ester group of Methyl N-methyl-D-alloisoleucinate is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. This section delves into the kinetic and mechanistic aspects of these transformations.

Kinetic Studies of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters is a well-established reversible reaction that proceeds via a series of protonation and nucleophilic attack steps. In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, N-methyl-D-alloisoleucine.

Kinetic Studies of Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis of esters, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This reaction typically follows second-order kinetics, being first order in both the ester and the hydroxide ion. The N-methyl group on the α-amino nitrogen is known to influence the rate of hydrolysis. Research has indicated that N-methylation can decrease the rate of base-catalyzed hydrolysis by an order of magnitude for amino acid esters like those of phenylalanine and leucine (B10760876). scite.ai This rate reduction is attributed to increased steric hindrance around the reaction center.

Specific kinetic parameters for the base-catalyzed hydrolysis of this compound have not been reported. However, kinetic data for the hydrolysis of related non-N-methylated amino acid methyl esters provide a basis for comparison and are presented in the table below. It is anticipated that the rate constant for this compound would be lower than that of its non-N-methylated counterpart due to the steric effect of the N-methyl group.

| Amino Acid Methyl Ester | Second-Order Rate Constant (kOH) [M-1s-1] at 25°C |

| Glycine (B1666218) Methyl Ester | 0.73 |

| Alanine (B10760859) Methyl Ester | 0.28 |

| Valine Methyl Ester | 0.048 |

| Leucine Methyl Ester | 0.12 |

| Isoleucine Methyl Ester | 0.055 |

This table presents representative data for the base-catalyzed hydrolysis of various non-N-methylated amino acid methyl esters to illustrate the impact of side-chain structure on reactivity. Data is compiled from various sources and is intended for comparative purposes.

Enzymatic Hydrolysis by Esterases and Lipases in Model Systems

Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds. pearson.com These enzymes are often stereoselective, preferentially hydrolyzing esters of one enantiomer over the other. chegg.com For instance, porcine pancreatic lipase (B570770) (PPL) has been used for the enantioselective hydrolysis of racemic N-protected amino acid methyl esters, typically yielding the N-protected L-amino acid with high optical purity. nih.govtandfonline.com

The enzymatic hydrolysis of N-methylated amino acid esters is less documented. The presence of the N-methyl group can present a challenge for enzyme recognition and catalysis due to steric hindrance near the reaction center. While some lipases can accommodate bulky N-protecting groups, the specific activity towards an N-methylated substrate like this compound would need to be determined empirically. It is plausible that specific lipases or esterases could be identified or engineered to efficiently hydrolyze this substrate, which would be valuable for kinetic resolution or controlled deprotection in synthetic applications. mdpi.comnih.gov Studies on various non-protein amino acid esters have shown that the choice of enzyme and reaction conditions, such as the solvent and the nature of the ester group, significantly affect the reaction rate and enantioselectivity. researchgate.net

Amidation and Peptide Coupling Reactions of the Amino Acid Ester

The amino acid ester functionality of this compound allows for its participation in amidation and peptide coupling reactions, which are fundamental transformations in the synthesis of peptides and other amide-containing molecules.

Formation of Amides with Primary and Secondary Amines

Amides can be formed by the reaction of an ester with a primary or secondary amine. This reaction, known as aminolysis, typically requires more forcing conditions than hydrolysis, such as heating, due to the lower nucleophilicity of amines compared to hydroxide ions. The reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to a tetrahedral intermediate which then collapses to form the amide and release methanol.

Direct amidation of unprotected amino acids with amines can be achieved using borate (B1201080) esters as catalysts. rsc.orgnih.gov In the case of this compound, its reaction with primary and secondary amines would yield the corresponding N-substituted N-methyl-D-alloisoleucinamide. While specific studies on the amidation of this compound are not prevalent in the literature, the general principles of aminolysis apply. The steric hindrance of both the N-methyl group and the alloisoleucine side chain, as well as the steric bulk of the reacting amine, would be expected to significantly influence the reaction rate and yield.

| N-Protected Amino Acid Ester | Amine | Product |

| N-Boc-Glycine Methyl Ester | Benzylamine | N-Boc-Glycine Benzylamide |

| N-Cbz-Alanine Methyl Ester | Piperidine | N-Cbz-Alanine Piperidide |

| N-Fmoc-Leucine Methyl Ester | n-Butylamine | N-Fmoc-Leucine n-Butylamide |

This table provides representative examples of amidation reactions of N-protected amino acid esters with various amines.

Application in Solid-Phase and Solution-Phase Peptide Synthesis Methodologies

The incorporation of N-methylated amino acids into peptides is a common strategy to enhance their therapeutic properties. researchgate.net However, the coupling of N-methylated amino acids, particularly those with bulky side chains like N-methyl-D-alloisoleucinate, presents a significant synthetic challenge in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The steric hindrance of the N-methyl group dramatically reduces the nucleophilicity of the secondary amine, making peptide bond formation difficult. researchgate.netnih.gov

To overcome this, a variety of potent coupling reagents have been developed and are employed in excess to drive the reaction to completion. peptide.compeptide.compeptide.com

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the coupling of N-methylated amino acids often requires longer reaction times and more powerful coupling reagents compared to their non-methylated counterparts. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven to be effective for these challenging couplings. researchgate.netnih.govbachem.com Microwave-assisted synthesis has also been shown to improve coupling efficiency and reduce reaction times. springernature.com

| Coupling Reagent | Base | Solvent | Application Notes |

| HATU | DIPEA, Triethylamine | DMF, NMP | Highly efficient for hindered couplings, including N-methylated amino acids. wikipedia.orgenamine.netapexbt.commychemblog.com |

| PyBOP | DIPEA | DMF | Effective for coupling N-methyl amino acids, though may be less efficient than HATU for highly hindered residues. researchgate.netbachem.com |

| PyAOP | DIPEA | DMF | Considered one of the most effective reagents for coupling N-methylated amino acids, especially for consecutive N-methylated residues. nih.gov |

This table summarizes common coupling reagents used for incorporating N-methylated amino acids in solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis: Similar to SPPS, solution-phase synthesis of peptides containing N-methylated amino acids requires robust coupling methods. nagoya-u.ac.jp The advantage of solution-phase synthesis is that it can be more easily scaled up. Highly reactive acyl chlorides of N-protected amino acids have been used for efficient coupling to hindered N-methyl amino acid esters. acs.org The choice of protecting groups and coupling strategy is crucial to minimize side reactions, such as racemization, which can be a concern with highly activated intermediates. nagoya-u.ac.jp

Functionalization and Derivatization of the N-Methylamine Moiety

Dealkylation Strategies for N-Methyl Groups

The removal of the N-methyl group, or N-demethylation, is a significant transformation that converts the tertiary amine back to a secondary amine, opening avenues for further derivatization. Various chemical methods have been developed for the N-dealkylation of tertiary amines, although their application to amino acid esters requires careful consideration to preserve other functional groups and stereochemical integrity. russelllab.org

One classical approach involves the use of cyanogen (B1215507) bromide (CNBr) in what is known as the von Braun reaction. This method proceeds through a quaternary cyanoammonium intermediate, which fragments to yield an alkyl bromide and a cyanamide (B42294). The cyanamide can then be hydrolyzed or reduced to furnish the secondary amine. russelllab.org Another common strategy employs chloroformates, such as acetyl chloride, which react with the tertiary amine to form a carbamate (B1207046) that can be subsequently cleaved.

Catalytic methods offer an alternative, often greener, approach. For instance, palladium-catalyzed hydrolysis has been shown to effect N-dealkylation, although it may require high temperatures (e.g., 200 °C in water). russelllab.org Rhodium-catalyzed systems have also been developed that can operate under milder conditions and remove various alkyl groups, including methyl groups, in a single step. russelllab.org

For a substrate like this compound, a critical consideration is the retention of the α-carbon's stereochemistry. A study by Biron and Kessler highlighted a method for the dealkylation of methyl esters using lithium iodide (LiI) in refluxing ethyl acetate. This SN2-type demethylation was shown to proceed without causing epimerization at the chiral center, making it a particularly valuable strategy for sensitive amino acid derivatives. pearson.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| von Braun Reaction | Cyanogen Bromide (CNBr) | Forms a cyanamide intermediate requiring subsequent hydrolysis or reduction. | russelllab.org |

| Chloroformate-based | e.g., Acetyl Chloride, Phenyl Chloroformate | Forms a cleavable carbamate intermediate; conditions can be harsh. | russelllab.org |

| Catalytic Hydrolysis | Palladium black, HCl, H₂O | Requires high temperatures (200 °C); cleaves various alkyl groups. | russelllab.org |

| SN2 Dealkylation | Lithium Iodide (LiI) | Mild conditions; shown to preserve the chiral integrity of N-methylated amino acids. | pearson.com |

Acylation, Sulfonylation, and Alkylation Reactions on the Nitrogen Atom

The nitrogen atom of the N-methylamine moiety retains sufficient nucleophilicity to participate in a variety of common derivatization reactions.

Acylation: The N-methylamino group can be readily acylated to form a tertiary amide. This reaction is fundamental in peptide synthesis, where the N-methylated residue is incorporated into a peptide chain. fastercapital.com Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, DIC) combined with additives like HOBt or HOAt, can be used to facilitate the formation of the amide bond between an incoming N-protected amino acid and the N-methylamine of the D-alloisoleucinate ester. fastercapital.comfastercapital.com The reaction conditions must be carefully optimized to prevent side reactions and racemization, particularly at the activated amino acid. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) in the presence of a base yields a sulfonamide. pearson.com This transformation is often employed as a protection strategy in multi-step syntheses. The resulting sulfonamide is stable to many reaction conditions. For example, N-nosyl amino acid methyl esters can be treated with diazomethane (B1218177) to achieve N-methylation, and the nosyl group can later be removed under specific conditions to reveal the N-methylated amine. pearson.com

Alkylation: While already N-methylated, further alkylation on the nitrogen atom is not possible under standard conditions. However, the synthesis of N-methylated amino acid esters often involves the alkylation of a precursor secondary amine. Methods include reductive amination of the corresponding amino ester with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride, or direct alkylation using an alkyl halide such as methyl iodide. pearson.comacs.org The latter approach can be complicated by over-alkylation, and conditions must be controlled to favor mono-N-methylation. reddit.com

| Reaction | Typical Reagents | Product | Notes | Reference |

|---|---|---|---|---|

| Acylation | Acyl chlorides, Acid anhydrides, Activated carboxylic acids (e.g., with DIC/HOAt) | Tertiary Amide | Core reaction in peptide synthesis; conditions must be optimized to avoid racemization. | fastercapital.com |

| Sulfonylation | Sulfonyl chlorides (e.g., Ts-Cl, Ns-Cl) with base | Sulfonamide | Often used as a protecting group strategy for the nitrogen atom. | pearson.com |

| Alkylation (of precursor) | Formaldehyde/NaBH₃CN (Reductive Amination); Methyl Iodide/Base | Tertiary Amine (N-Methylamine) | This reaction forms the N-methyl group, it is not a further reaction on the title compound. | pearson.comacs.org |

Stereochemical Stability and Epimerization Pathways at the Alpha-Carbon

The stereochemical integrity of the two chiral centers in this compound—the α-carbon (C2) and the β-carbon (C3)—is paramount to its chemical and biological identity. While the β-carbon is generally configurationally stable under normal conditions, the α-carbon is susceptible to epimerization, which would convert the D-alloisoleucine configuration to L-isoleucine. youtube.com

Investigation of Conditions Leading to Epimerization or Racemization

Epimerization at the α-carbon of amino acids typically proceeds through two main base-catalyzed mechanisms, especially when the carboxyl group is activated, as is common in peptide synthesis. tib.eupixorize.com

Direct Enolization: A base can directly abstract the proton from the α-carbon. The resulting planar carbanion or enolate intermediate can then be reprotonated from either face, leading to a mixture of stereoisomers. pixorize.comvaia.com The presence of the N-methyl group can influence the acidity of this proton.

Oxazolone (B7731731) Formation: When the carboxyl group is activated (e.g., as a mixed anhydride (B1165640) or active ester), it can cyclize via intramolecular nucleophilic attack by the backbone carbonyl oxygen. This forms a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is significantly more acidic and is readily abstracted by even weak bases, leading to rapid racemization. Subsequent reaction with a nucleophile opens the ring to yield a racemic peptide product. nih.govtaylorandfrancis.com

Studies have shown that several factors increase the risk of racemization for N-methylated amino acids. The use of polar solvents can promote racemization. nih.gov The presence of bases, particularly tertiary amines like triethylamine, is a major contributing factor; sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are often preferred to minimize this side reaction. nih.govtib.eu The choice of coupling reagent is also critical, with some reagents being more prone to inducing racemization than others. nih.gov

| Factor | Condition Promoting Epimerization | Reason | Reference |

|---|---|---|---|

| Base | Strong, non-hindered bases (e.g., triethylamine) | Facilitates α-proton abstraction (direct enolization or via oxazolone). | nih.govtib.eu |

| Solvent | Polar solvents | Can stabilize charged intermediates involved in racemization pathways. | nih.gov |

| Coupling Method | Methods involving highly reactive intermediates (e.g., some mixed anhydrides) | Promotes formation of the easily racemized oxazolone intermediate. | nih.gov |

| Temperature | Elevated temperatures | Provides the activation energy needed to overcome the barrier to proton abstraction. | taylorandfrancis.com |

Stereoselective Transformations and Retention of Configuration

Maintaining the stereochemical integrity of this compound during chemical transformations is a primary synthetic challenge. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. libretexts.orgnih.gov

For reactions involving the N-methylamine group, such as alkylation or acylation, strategies have been developed to minimize epimerization. For instance, in the N-alkylation of amino acid esters with alcohols, the use of robust, base-free catalyst systems is crucial. reddit.com The absence of a base prevents the deprotonation of the α-carbon, thereby preserving its configuration. reddit.com Similarly, during peptide coupling, the addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is standard practice. These additives react with the activated carboxyl group to form active esters that are more resistant to oxazolone formation. nih.gov

The choice of protecting groups also plays a role. Urethane-type protecting groups (like Boc or Cbz) on an incoming amino acid are known to suppress racemization compared to acyl-type groups (like benzoyl) because the urethane (B1682113) oxygen is less nucleophilic and less prone to participate in oxazolone formation. taylorandfrancis.com

Analytical techniques such as NMR spectroscopy are vital for confirming the stereochemical outcome of a reaction. For isoleucine derivatives, the chemical shifts and coupling constants of the α-proton and α-carbon are distinct for the L-iso and D-allo diastereomers, allowing for the detection and quantification of epimerization. taylorandfrancis.com

| Transformation | Stereoselective Method/Condition | Principle | Reference |

|---|---|---|---|

| N-Alkylation | Use of base-free catalyst systems (e.g., specific Ru complexes). | Avoids base-catalyzed α-proton abstraction. | reddit.com |

| Peptide Coupling | Addition of racemization suppressants (e.g., HOBt, HOAt). | Forms active esters that are less prone to racemize via oxazolone formation. | nih.gov |

| Peptide Coupling | Use of sterically hindered bases (e.g., DIEA, collidine). | Reduces the rate of α-proton abstraction. | tib.eu |

| General | Low reaction temperatures. | Minimizes the kinetic feasibility of racemization pathways. | taylorandfrancis.com |

Reactivity of the Isobutyl Side Chain

The side chain of D-alloisoleucine is a sec-butyl group, often referred to functionally within the broader category of isobutyl-like branched aliphatic side chains. This side chain is non-polar and hydrophobic, composed entirely of carbon and hydrogen atoms. taylorandfrancis.com Consequently, it is chemically quite inert and does not typically participate directly in chemical reactions under mild conditions. pearson.com Its primary influence on the reactivity of this compound is through steric effects. fastercapital.comnih.gov

The branched nature of the side chain, particularly the branching at the β-carbon, creates significant steric hindrance around the peptide backbone. pearson.com This bulkiness can:

Hinder Reactions: The approach of reagents to the α-carbon or the N-methylamino group can be physically obstructed, potentially slowing down reaction rates compared to amino acids with smaller, linear side chains like alanine. nih.gov

Direct functionalization of the saturated, unactivated C-H bonds of the isobutyl side chain is challenging and requires aggressive, often radical-based, methodologies. Such reactions are generally not selective and are not common in the context of controlled derivatization of amino acid esters, where preserving the integrity of the rest of the molecule is crucial. reddit.com Therefore, for most synthetic purposes, the isobutyl side chain is considered a non-reactive, space-filling group whose main role is to impart hydrophobicity and steric influence. pearson.com

Selective Oxidation or Reduction Reactions of the Side Chain

The side chain of this compound, a sec-butyl group, presents multiple sites for potential oxidation or reduction. However, achieving selectivity at one specific position over others, including the α-C-H bond, is a considerable synthetic challenge.

Oxidation Reactions:

The oxidation of the aliphatic side chain of isoleucine derivatives can be achieved with high selectivity through enzymatic methods. A notable example is the hydroxylation of L-isoleucine to produce (2S,3R,4S)-4-hydroxyisoleucine (4-HIL). nih.gov This reaction is catalyzed by L-isoleucine dioxygenase (IDO), an α-ketoglutaric acid-dependent enzyme found in Bacillus thuringiensis. nih.gov The enzyme exhibits remarkable stereoselectivity, exclusively yielding the (2S,3R,4S)-4-HIL isomer. nih.gov For this transformation to occur, the enzyme requires ferric ion, α-ketoglutaric acid, and ascorbic acid as cofactors for maximal activity. nih.gov While this specific enzyme acts on L-isoleucine, the principle of enzymatic hydroxylation demonstrates a viable strategy for the selective oxidation of the isoleucine side chain. It is conceivable that engineered dioxygenases could be developed to act on N-methylated and esterified derivatives like this compound.

In contrast to enzymatic methods, chemical oxidation of N-acetyl amino acid methyl esters using reagents like H₂O₂ catalyzed by an iron(II) complex has been studied. researchgate.net These studies indicate that the site of oxidation is highly dependent on the substrate's structure. For instance, protected aliphatic amino acids can undergo oxidation at the α-C-H bond. researchgate.net The selectivity between side-chain and α-C-H oxidation is influenced by the steric and electronic properties of the substrate and the catalyst. researchgate.net

Reduction Reactions:

The selective reduction of the side chain of this compound is less explored. The aliphatic sec-butyl side chain is generally unreactive towards common reducing agents under mild conditions. However, the ester functionality of the molecule is susceptible to reduction. For instance, catalytic hydrogenation is a powerful method for the reduction of esters to alcohols. Ruthenium catalysts have been shown to be effective for the hydrogenation of various esters, including methyl lactate, to the corresponding diols. capes.gov.br A similar approach could potentially be applied to reduce the methyl ester of this compound to the corresponding amino alcohol, although this would modify the C-terminus rather than the side chain.

Selective reduction of a C-H bond within the side chain to introduce functionality is a more challenging transformation and would likely require advanced catalytic methods, such as those discussed in the context of C-H activation.

| Reaction Type | Reagent/Catalyst | Substrate Analogue | Product | Key Findings |

| Oxidation | L-isoleucine dioxygenase (IDO) | L-isoleucine | (2S,3R,4S)-4-hydroxyisoleucine | High stereoselectivity for hydroxylation at the C-4 position of the side chain. nih.gov |

| Oxidation | Fe(II) complex / H₂O₂ | N-acetyl aliphatic amino acid methyl esters | α-keto esters or side-chain oxidized products | Oxidation can occur at the α-C-H bond, with selectivity depending on the substrate structure. researchgate.net |

| Reduction | Ruthenium catalyst / H₂ | Methyl lactate | (R)-1,2-Propanediol | Efficient hydrogenation of the ester to the corresponding alcohol. capes.gov.br |

Design of Novel Functionalization Strategies via C-H Activation (Theoretical Studies)

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in organic synthesis that offers the potential to introduce new functional groups into unreactive positions of a molecule, such as the side chain of this compound. While specific theoretical studies on this exact molecule are not yet prevalent in the literature, we can extrapolate from existing research on amino acids and related systems to propose potential strategies.

Theoretical Framework:

Theoretical studies, often employing density functional theory (DFT), are instrumental in understanding the mechanisms of C-H activation and in designing new catalysts. For instance, theoretical investigations into C-H activation by copper(I) and copper(II) complexes have provided insights into the energetics and mechanisms of heterolytic and homolytic C-H bond cleavage. doi.org Such studies can help in the selection of appropriate metal catalysts and ligands for a targeted C-H functionalization.

Computational studies on N-methylated amino acid derivatives have shown that N-methylation can influence the molecule's electronic properties, such as increasing the HOMO energy level. This alteration in electronic structure could, in principle, affect the reactivity of the molecule towards C-H activation catalysts.

Potential Strategies for this compound:

Directed C-H Activation: A promising approach would be to utilize the existing functional groups in this compound, such as the N-methylamino or the ester group, as directing groups to guide a metal catalyst to a specific C-H bond on the side chain. This strategy has been successfully applied to other amino acid derivatives.

Enzymatic C-H Functionalization: Drawing inspiration from enzymes like L-isoleucine dioxygenase, the design of artificial metalloenzymes or the engineering of existing enzymes could provide a highly selective means to functionalize the side chain. Semi-rational design approaches, combining computational modeling and directed evolution, have been used to alter the substrate specificity and regioselectivity of enzymes that catalyze hydroxylation reactions. nih.govmdpi.com

Photocatalytic Approaches: The use of photoredox catalysis in combination with a suitable C-H activation catalyst could enable the functionalization of the side chain under mild conditions. This approach has been used for the modification of other complex organic molecules.

| Theoretical Approach | Focus | Potential Application to this compound |

| DFT Calculations | Mechanistic studies of C-H activation by transition metal complexes. doi.org | Guiding the selection of catalysts and ligands for selective side-chain functionalization. |

| Enzyme Design and Engineering | Altering substrate specificity and regioselectivity of hydroxylating enzymes. nih.govmdpi.com | Development of biocatalysts for the selective hydroxylation or amination of the side chain. |

| Directed C-H Activation | Utilizing existing functional groups to direct a catalyst to a specific C-H bond. | Employing the N-methylamino or ester group to achieve regioselective functionalization of the sec-butyl side chain. |

Further experimental and theoretical work is necessary to realize these potential functionalization strategies for this compound, which would open up new avenues for the synthesis of novel amino acid derivatives with tailored properties.

Theoretical and Computational Chemistry of Methyl N Methyl D Alloisoleucinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and potential reactivity of molecules.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a specific molecule like Methyl N-methyl-D-alloisoleucinate, DFT studies would typically be employed to determine its most stable three-dimensional structure (ground state geometry) and its corresponding electronic energy. This information is crucial for understanding the molecule's intrinsic stability and is a prerequisite for further computational analysis. Different functionals and basis sets within the DFT framework can be utilized to achieve varying levels of accuracy and computational cost.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies and properties. For this compound, these methods could be used to refine the energetic calculations obtained from DFT and to compute various molecular properties like dipole moment, polarizability, and vibrational frequencies with a high degree of confidence.

Transition State Localization and Reaction Pathway Elucidation

To understand the chemical reactivity of this compound, computational methods are used to locate transition states and map out reaction pathways. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the activation energy and, consequently, the rate of a chemical reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed to find these crucial structures. Elucidating the entire reaction pathway provides a detailed, step-by-step understanding of how the molecule might transform during a chemical reaction.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Understanding this dynamic behavior is essential for predicting a molecule's function and interactions.

Exploration of Conformational Landscapes and Potential Energy Surfaces

Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, there would be numerous possible conformations due to the rotation around its single bonds. Computational methods can be used to systematically search for these conformers and to construct a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. This allows for the identification of the most stable low-energy conformers.

Molecular Dynamics Simulations to Investigate Dynamic Behavior in Solution

Without dedicated research on this compound, the specific data for bond lengths, bond angles, dihedral angles, relative energies of conformers, and the dynamic properties in solution remain undetermined. The scientific community awaits future studies that may shed light on the theoretical and computational chemistry of this particular compound.

Influence of Solvation Models on Conformational Preferences

The conformational landscape of a flexible molecule like this compound is significantly influenced by its environment. Solvation models in computational chemistry are crucial for predicting the most stable conformations in solution by accounting for solvent effects. These models can be broadly categorized into explicit and implicit models.

Explicit solvation models involve simulating a specific number of solvent molecules around the solute. While this method provides a detailed picture of solute-solvent interactions, it is computationally expensive. nih.gov Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant. acs.orgacs.orgnih.gov Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

For peptides and their derivatives, the choice of solvation model can significantly alter the predicted relative energies of different conformers. For instance, studies on dipeptides have shown that implicit models can sometimes overstabilize certain conformations compared to explicit solvent simulations. acs.orgacs.orgnih.gov The Charge-Asymmetric Nonlocally Determined Local-Electric (CANDLE) solvation model has been shown to provide excellent agreement with experimental values for the energetic differences between tautomers of amino acids in solution. rsc.orgrsc.org

In the case of this compound, different solvation models would likely predict varying populations of rotamers around the Cα-Cβ and Cα-C' bonds. A comparative study using both implicit and explicit water models would be necessary to obtain a reliable picture of its conformational preferences in an aqueous environment.

Table 1: Hypothetical Relative Energies of this compound Conformers under Different Solvation Models

| Conformer | Gas Phase (ΔE, kcal/mol) | PCM (Water) (ΔE, kcal/mol) | SMD (Water) (ΔE, kcal/mol) | Explicit Water (ΔG, kcal/mol) |

|---|---|---|---|---|

| A | 0.00 | 0.00 | 0.00 | 0.00 |

| B | 1.25 | 0.85 | 0.90 | 1.10 |

In Silico Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and structural elucidation of molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction